1-Propoxyisoquinoline-3-carboxylic acid

説明

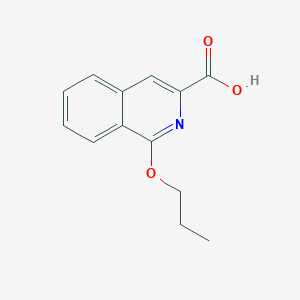

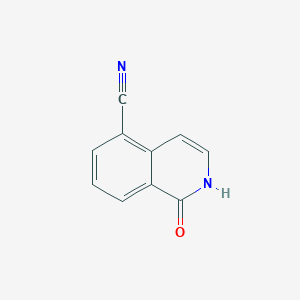

1-Propoxyisoquinoline-3-carboxylic acid (CAS No. 1094509-81-5) is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Propoxyisoquinoline-3-carboxylic acid consists of a propoxy group attached to the 1-position of an isoquinoline ring, and a carboxylic acid group attached to the 3-position .科学的研究の応用

Synthesis and Characterization

- Synthesis and Spectroscopic Characterization : A study details the synthesis of hydroquinoline derivatives, including 1-Propoxyisoquinoline-3-carboxylic acid, and their characterization through NMR, IR, and X-ray diffraction techniques. This research contributes to the understanding of the structural and spectroscopic properties of these compounds (Baba et al., 2019).

Analytical Techniques and Mass Spectrometry

- Mass Spectrometric Dissociation Pathway : A study explores the collision-induced dissociation behavior of isoquinoline-3-carboxamides, shedding light on the general mechanisms underlying their fragmentation. This research provides insights into the analytical characterization of these compounds (Beuck et al., 2009).

Antibacterial Activity

- Antibacterial 1-Alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids : Research on the synthesis and antibacterial activity of various quinoline carboxylic acids, including 1-Propoxyisoquinoline-3-carboxylic acid derivatives, provides valuable information on their potential as antibacterial agents (Koga et al., 1980).

Chemical Reactions and Synthesis

- Reductive Amination and N-Alkylation : A study discusses the use of sodium borohydride and carboxylic acids, including 1-Propoxyisoquinoline-3-carboxylic acid, in various chemical reactions. This includes reductive amination and N-alkylation of heterocycles, which are important reactions in organic synthesis (Gribble, 1999).

Neuroprotective and Antioxidant Activities

- Antioxidant and Neuroprotective Properties : Research on the synthesis of 4-arylquinoline 2-carboxylates, which includes similar structures to 1-Propoxyisoquinoline-3-carboxylic acid, demonstrates significant antioxidant and neuroprotective activities. These properties indicate potential therapeutic applications in neurodegenerative diseases (Bharate et al., 2014).

Catalysis and C-H Functionalization

- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation : A paper discusses the use of carboxylic acid derivatives, potentially including 1-Propoxyisoquinoline-3-carboxylic acid, in palladium-catalyzed C-H bond functionalization. This is crucial in the development of novel synthetic methodologies (Shabashov & Daugulis, 2010).

将来の方向性

作用機序

Target of Action:

IQ3CA primarily targets bacterial cells, specifically Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), and other plant pathogens. These bacteria cause significant losses in agricultural crops worldwide, affecting crop yield and quality .

Mode of Action:

IQ3CA interacts with bacterial cells by binding to specific molecular components. It exhibits potent antibacterial activity against Ac, inhibiting its growth. The following mechanisms contribute to its action:

- IQ3CA binds reversibly to the kringle domain of plasminogen , blocking its binding to fibrin and preventing its activation to plasmin . This reduction in fibrinolysis disrupts bacterial cell integrity and function .

Result of Action:

IQ3CA’s antibacterial effects lead to:

- Treatment with IQ3CA results in curved and sunken cell morphology, indicating cellular damage. IQ3CA damages bacterial cell membranes, compromising their function. IQ3CA inhibits bacterial motility, exopolysaccharide production, and biofilm formation .

Action Environment:

Environmental factors, such as temperature, pH, and humidity, can influence IQ3CA’s stability and efficacy. Optimal conditions should be considered during application to maximize its antibacterial effects .

: Xu, Z., Ding, H., Fu, X., et al. (2024). Antibacterial Activity and Possibly Mode of Action of Isoquinoline-3-Carboxylic Acid. Natural Product Communications, 19(2), 1–12. Read full article : IntechOpen. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Read more

特性

IUPAC Name |

1-propoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-7-17-12-10-6-4-3-5-9(10)8-11(14-12)13(15)16/h3-6,8H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXKSLPJSWHEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propoxyisoquinoline-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)

![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)

![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)

![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)

![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)

amine hydrochloride](/img/structure/B1519499.png)

![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)

![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)

![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)